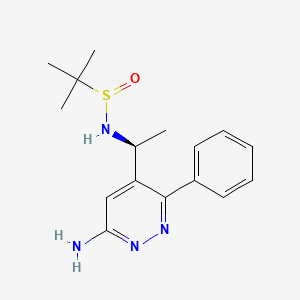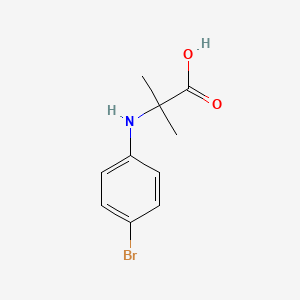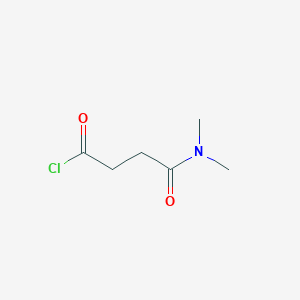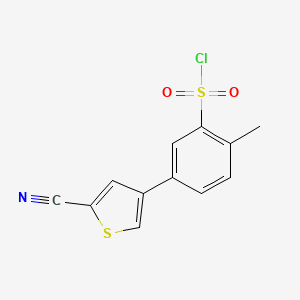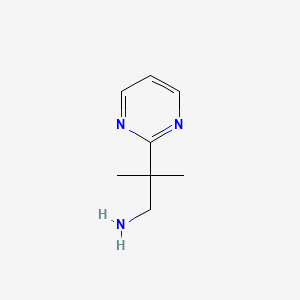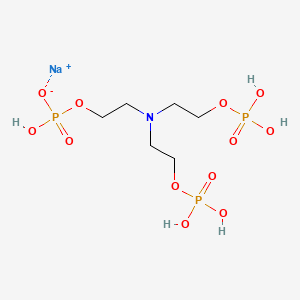
2,2',2''-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt is a chemical compound with the molecular formula C₆H₁₇NNaO₁₂P₃. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to act as a chelating agent and is often utilized in the formulation of detergents, water treatment solutions, and other cleaning agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt typically involves the reaction of triethanolamine with phosphoric acid. The process can be summarized as follows:
Reaction of Triethanolamine with Phosphoric Acid: Triethanolamine is reacted with phosphoric acid under controlled conditions to form the tris(dihydrogen phosphate) ester.
Neutralization with Sodium Hydroxide: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt of 2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate).
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphate esters with higher oxidation states, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Mechanism of Action
The mechanism of action of 2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt involves its ability to chelate metal ions. This chelation process involves the formation of stable complexes with metal ions, which can then be removed from solutions or used in various chemical processes. The molecular targets and pathways involved in this mechanism include the coordination of the phosphate groups with metal ions, leading to the formation of stable chelate complexes .
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent.
Nitrilotriacetic acid (NTA): Similar in structure and function to 2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a higher chelation capacity.
Uniqueness
2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt is unique due to its specific structure, which allows for effective chelation of metal ions while maintaining stability in various chemical environments. This makes it particularly useful in applications where other chelating agents may not be as effective .
Properties
CAS No. |
68171-29-9 |
|---|---|
Molecular Formula |
C6H17NNaO12P3 |
Molecular Weight |
411.11 g/mol |
IUPAC Name |
sodium;2-[bis(2-phosphonooxyethyl)amino]ethyl hydrogen phosphate |
InChI |
InChI=1S/C6H18NO12P3.Na/c8-20(9,10)17-4-1-7(2-5-18-21(11,12)13)3-6-19-22(14,15)16;/h1-6H2,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16);/q;+1/p-1 |
InChI Key |
PKDCIYMJLFIYQY-UHFFFAOYSA-M |
Canonical SMILES |
C(COP(=O)(O)O)N(CCOP(=O)(O)O)CCOP(=O)(O)[O-].[Na+] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


